molecular formula H24Mo7N6O24 B7765984 Ammonium paramolybdate

Ammonium paramolybdate

Cat. No.: B7765984
M. Wt: 1163.9 g/mol
InChI Key: PTPRBYUXSYJORU-UHFFFAOYSA-H
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Description

Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is commonly encountered as a tetrahydrate and is a colorless solid. This compound is widely used in various industrial and scientific applications due to its unique properties and versatility .

Preparation Methods

Chemical Reactions Analysis

Ammonium paramolybdate undergoes various chemical reactions, including thermal decomposition, reduction, and reactions with acids. During thermal decomposition, it releases ammonia (NH₃) and water (H₂O) and forms intermediate products such as (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃, eventually yielding molybdenum trioxide (MoO₃) as the final product . When reacted with acids, it forms molybdic acid and an ammonium salt . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Mechanism of Action

The mechanism of action of ammonium paramolybdate involves its role as a source of molybdenum, which is an essential element in various enzymes. Molybdenum is present in enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, where it acts as a cofactor and plays a crucial role in the catalytic activity of these enzymes . These enzymes are involved in important metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the metabolism of aldehydes.

Comparison with Similar Compounds

Properties

IUPAC Name

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRBYUXSYJORU-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H24Mo7N6O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium paramolybdate

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